2-(3-Benzoylphenyl)-3,5,7-trihydroxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trihydroxy-3’-benzoylflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a large group of natural polyphenolic compounds with various beneficial effects on human health, including antioxidant, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of three hydroxyl groups and a benzoyl group attached to the flavone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-3’-benzoylflavone typically involves the condensation of appropriate benzoyl and flavone precursors under controlled conditions. One common method involves the use of benzoyl chloride and a flavone derivative in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,5,7-Trihydroxy-3’-benzoylflavone may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trihydroxy-3’-benzoylflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized flavone derivatives.
Reduction: Alcohols or reduced flavone derivatives.
Substitution: Ethers or esters of the flavone compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism by which 3,5,7-Trihydroxy-3’-benzoylflavone exerts its effects involves multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
3,5,7-Trihydroxy-3’-benzoylflavone can be compared with other similar flavonoid compounds such as:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
What sets 3,5,7-Trihydroxy-3’-benzoylflavone apart is its unique combination of hydroxyl and benzoyl groups, which contribute to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C22H14O6 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C22H14O6/c23-15-10-16(24)18-17(11-15)28-22(21(27)20(18)26)14-8-4-7-13(9-14)19(25)12-5-2-1-3-6-12/h1-11,23-24,27H |
InChI Key |
ZSVFHCCTKLLREN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O |
Synonyms |
2-(3-benzoylphenyl)-3,5,7-trihydroxychromen-4-one BPKae cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.